molecular formula C12H16N2O4 B2889955 Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate CAS No. 2344681-25-8

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate

Cat. No.: B2889955
CAS No.: 2344681-25-8
M. Wt: 252.27
InChI Key: IQNNGVNMCVXVMV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (4-membered nitrogen-containing cycle) substituted with a 1,3-oxazole moiety bearing a formyl group at position 2. This molecule is of significant interest in medicinal chemistry and drug discovery due to its dual functional groups: the tert-butyl carbamate group provides steric protection and modulates solubility, while the formyl group on the oxazole enables further derivatization via nucleophilic addition or condensation reactions.

Properties

IUPAC Name

tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-4-8(5-14)10-9(6-15)13-7-17-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNNGVNMCVXVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Hydroxymethyl-Azetidine Intermediates

A foundational approach involves the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to introduce the formyl group. In one documented procedure, 2-iodoxybenzoic acid (IBX) in ethyl acetate under reflux conditions achieves near-quantitative conversion (99% yield) of the hydroxymethyl intermediate to tert-butyl 3-formylazetidine-1-carboxylate. This method leverages the robust oxidizing power of IBX, which selectively targets primary alcohols without over-oxidizing sensitive heterocyclic systems. The reaction is typically conducted in ethyl acetate at reflux for 12–18 hours, followed by precipitation with petroleum ether and filtration to isolate the product as a yellow oil.

Key Data:

  • Reagent: IBX (2.0 equiv)
  • Solvent: Ethyl acetate
  • Temperature: Reflux (80–85°C)
  • Yield: 99%
  • Characterization: $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 9.85 (d, J = 2.0 Hz, 1H, CHO), 4.07–4.14 (m, 4H, azetidine CH$$ _2 $$), 1.44 (s, 9H, tert-butyl).

Nucleophilic Substitution with Preformed Oxazole Derivatives

The oxazole moiety is introduced via nucleophilic displacement reactions using mesylated or chlorinated oxazole intermediates. For example, bis(oxazol-4-yl)methanol undergoes mesylation with methanesulfonyl chloride in dichloromethane (DCM) at 0°C, followed by reaction with tert-butyl piperazine-1-carboxylate to form tert-butyl 4-(bis(oxazol-4-yl)methyl)piperazine-1-carboxylate. Adapting this strategy, 5-(chloromethyl)-4-formyloxazole could react with tert-butyl 3-aminoazetidine-1-carboxylate under basic conditions (e.g., K$$ _2 $$CO$$ _3 $$ in acetonitrile) to yield the target compound.

Optimization Insights:

  • Mesylation Conditions: Methanesulfonyl chloride (1.2 equiv), DIPEA (2.0 equiv), 0°C.
  • Displacement Conditions: Acetonitrile, 80°C, 4–18 hours.
  • Typical Yield Range: 29–57% for analogous oxazole couplings.

Reductive Amination and Carbamoylation Strategies

Reductive amination between tert-butyl 3-aminoazetidine-1-carboxylate and 4-formyl-5-oxazolecarbaldehyde offers a modular route. In a representative protocol, the aldehyde and amine are combined in methanol or dichloroethane with a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)$$ _3 $$) at room temperature. Post-reduction, carbamoylation with hexafluoroisopropanol (HFIP) introduces the tert-butyl carbamate group, though this step may require prior Boc-deprotection using trifluoroacetic acid (TFA) in DCM.

Critical Parameters:

  • Reducing Agent: NaBH(OAc)$$ _3 $$ (1.5 equiv), rt, 12 h.
  • Carbamoylation: HFIP (2.0 equiv), DCM, 0°C to rt.
  • Yield: 31–70% for multi-step sequences.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
IBX Oxidation IBX, ethyl acetate 99% High yield, minimal purification Requires preformed hydroxymethyl
Nucleophilic Substitution MsCl, K$$ _2 $$CO$$ _3 $$ 29–57% Modular oxazole introduction Multi-step, moderate yields
Reductive Amination NaBH(OAc)$$ _3 $$, HFIP 31–70% Direct C–N bond formation Sensitive to steric hindrance

Experimental Optimization and Scale-Up Challenges

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. For IBX oxidations, ethyl acetate outperforms DMF or THF due to its ability to solubilize IBX while minimizing side reactions. In contrast, nucleophilic substitutions require polar aprotic solvents like acetonitrile to stabilize transition states. Elevated temperatures (80–120°C) are necessary for sluggish displacements but risk azetidine ring degradation.

Protecting Group Compatibility

The tert-butyl carbamate group demonstrates robustness under acidic (TFA) and basic (K$$ _2 $$CO$$ _3 $$) conditions but is labile in the presence of strong nucleophiles like thionyl chloride. Sequential deprotection-alkylation strategies, as seen in patent EP4067343A1, enable selective functionalization of the azetidine nitrogen.

Applications and Structural Derivatives

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate serves as a precursor to kinase inhibitors and covalent warheads. For instance, acryloylation of the azetidine nitrogen generates electrophilic probes for targeting cysteine residues in Bruton’s tyrosine kinase (BTK). Derivatives featuring chloro- or iodo-substituents on the oxazole exhibit enhanced binding affinity (IC$$ _{50} $$ < 50 nM) in biochemical assays.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The oxazole and azetidine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Variations: Oxazole vs. Oxadiazole Derivatives

Compounds such as tert-butyl 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (Compound 6) and tert-butyl 3-(3-(4-iodophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (Compound 7) replace the oxazole ring with a 1,2,4-oxadiazole . Key differences include:

  • Electronic Effects : Oxadiazoles (aromatic, electron-deficient) exhibit stronger electron-withdrawing properties compared to oxazoles, influencing reactivity in cross-coupling reactions.
  • Biological Activity: Oxadiazole derivatives are often explored for imaging applications (e.g., monoacylglycerol lipase targeting) due to their metabolic stability and binding affinity .
  • Synthetic Yields : Both compounds 6 and 7 were synthesized in high yields (94–99%), suggesting robust synthetic protocols for oxadiazole-azetidine hybrids .
Positional Isomerism in Oxazole Derivatives

The positional isomer tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate (CAS: CB88213422) differs in the placement of the formyl group (position 5 vs. 4 on the oxazole) . This minor structural change may alter:

  • Crystallinity : Analogous compounds with varied substituent positions often exhibit distinct melting points and solubility profiles, though specific data for these isomers are unavailable in the evidence.
Substituent Effects on the Azetidine Ring

PharmaBlock Sciences lists several azetidine-carboxylate derivatives with diverse substituents (Table 1):

Compound ID Substituent(s) on Azetidine Key Properties/Applications Reference
PBLL1524 3-Fluoro, 3-carboxylic acid Enhanced metabolic stability
PBV0012 3,3-Bis(bromomethyl) Versatile for nucleophilic substitution
PBN20120069 3-Fluoro, 3-hydroxymethyl Potential for further functionalization
Target Compound 3-(4-Formyl-1,3-oxazol-5-yl) Reactive formyl group for derivatization N/A

Key Observations :

  • Fluorinated Derivatives (e.g., PBLL1524, PBN20120069): Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism, making these compounds suitable for CNS-targeting drugs .
  • Brominated Derivatives (e.g., PBV0012): Bromine serves as a leaving group, enabling Suzuki-Miyaura couplings or alkylation reactions .
Comparison with Pyrazole and Piperidine Analogs

Compounds like tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate (EN300-378833) replace the oxazole with a pyrazole ring . Pyrazoles are more basic than oxazoles, which can influence binding interactions in biological targets. Piperidine-based analogs (e.g., tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate hydrochloride) introduce larger rings, altering conformational flexibility and pharmacokinetic properties .

Biological Activity

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2O4
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 2344681-25-8
  • Structure : The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a formyl and an oxazole moiety.

The biological activity of this compound can be attributed to its structural components, particularly the oxazole ring, which has been associated with various pharmacological effects. Research indicates that oxazole derivatives often exhibit:

  • Antimicrobial properties : Many oxazole-containing compounds have shown effectiveness against bacterial and fungal strains.
  • Anticancer effects : Some studies suggest that derivatives with similar scaffolds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxazole rings. For instance:

  • A study demonstrated that similar oxazole derivatives could inhibit the growth of various cancer cell lines, suggesting that the presence of the oxazole moiety is crucial for this activity. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties:

Microbial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

These results indicate a moderate antimicrobial effect against both bacterial and fungal strains, warranting further investigation into its potential as an antimicrobial agent .

Study on Anticancer Activity

In a controlled study, researchers synthesized several derivatives of azetidine and tested their effects on human cancer cell lines. This compound was included in the screening:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • MCF7 cells showed a significant decrease in viability at concentrations above 50 µM after 48 hours.
    • HeLa cells exhibited similar sensitivity, while A549 cells were less affected, indicating a selective anticancer profile.

The mechanism was primarily linked to the induction of apoptosis as assessed by Annexin V staining and caspase activity assays .

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate?

The synthesis typically involves a multi-step approach:

  • Oxazole Ring Formation : The 4-formyl-1,3-oxazol-5-yl moiety is synthesized via cyclization of α-amino ketones or via condensation of aldehydes with nitriles under acidic or thermal conditions. For example, formyl groups can be introduced using Vilsmeier-Haack formylation .
  • Azetidine Functionalization : The azetidine ring is coupled to the oxazole moiety using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. Boc (tert-butoxycarbonyl) protection is often applied to the azetidine nitrogen to prevent side reactions .
  • Final Assembly : Deprotection and re-protection steps ensure regioselectivity. For instance, tert-butyl esterification is achieved using tert-butyl chloroformate in the presence of bases like triethylamine .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the presence of the formyl group (δ ~9.8–10.0 ppm for aldehyde protons) and azetidine ring protons (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C14_{14}H19_{19}N2_2O4_4).
  • X-ray Crystallography : Programs like SHELXL or OLEX2 resolve the 3D structure, particularly the conformation of the oxazole-azetidine junction and tert-butyl orientation. ORTEP diagrams (e.g., using ORTEP-3) visualize thermal ellipsoids and bond angles .

Advanced: How can reaction conditions be optimized to improve the yield of the oxazole-azetidine coupling step?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand optimization (e.g., XPhos) enhance cross-coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Temperature Control : Reactions performed at 60–80°C balance reactivity and decomposition risks.
  • Monitoring Tools : In-situ FTIR or LC-MS tracks reaction progress, enabling timely quenching .

Advanced: What strategies resolve stereochemical ambiguities in the azetidine ring during synthesis?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) separates enantiomers.
  • Crystallographic Analysis : Single-crystal X-ray diffraction definitively assigns absolute configuration. For example, Flack parameters in SHELXL refine chiral centers .
  • Computational Modeling : Density Functional Theory (DFT) predicts preferred conformations and compares calculated vs. experimental NMR spectra .

Data Contradiction: How to address discrepancies between NMR data and X-ray crystallography results?

  • Dynamic Effects : NMR may average conformations (e.g., azetidine ring puckering), while X-ray captures static structures. Variable-temperature NMR (e.g., -40°C to 25°C) can freeze out dynamic behavior.
  • Tautomerism : The formyl group’s electronic effects may induce oxazole tautomerism. IR spectroscopy (C=O stretch ~1700 cm1^{-1}) clarifies tautomeric states .
  • Multi-Technique Validation : Correlate with NOESY (proximity of protons) and HSQC (C-H coupling) to resolve ambiguities .

Functional Group Reactivity: Which reactions selectively modify the formyl group without affecting the azetidine or tert-butyl moieties?

  • Reductive Amination : The formyl group reacts with primary amines (e.g., benzylamine) in the presence of NaBH3_3CN to form imines, leaving the azetidine intact .
  • Wittig Reactions : Phosphorus ylides convert the formyl group to alkenes.
  • Protection Strategies : Use of ethylene glycol under acidic conditions forms acetals, protecting the aldehyde during subsequent steps .

Computational Modeling: How can molecular docking predict the compound’s interaction with biological targets?

  • Target Selection : Identify proteins with binding pockets complementary to the oxazole (e.g., kinase ATP-binding sites).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on hydrogen bonds between the formyl group and residues like Lys or Arg.
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time .

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